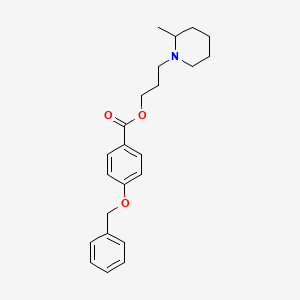

3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate

Description

3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate (CAS 63917-81-7) is a synthetic ester derivative featuring a piperidine moiety linked via a propyl chain to a benzyloxy-substituted benzoate group. Its molecular formula is C23H29NO3, and it is structurally characterized by:

- A p-benzyloxybenzoate group, enhancing lipophilicity and steric bulk.

This compound is historically significant in pharmaceutical manufacturing, serving as a precursor or intermediate in synthesizing local anesthetics like Surfacaine and Topocaine . Its synthesis typically involves reacting sodium 3-(2'-methylpiperidino)propyl chloride with ethyl p-hydroxybenzoate or similar derivatives under reflux conditions in solvents like isoamyl alcohol or isopropanol .

Properties

CAS No. |

63917-81-7 |

|---|---|

Molecular Formula |

C23H29NO3 |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C23H29NO3/c1-19-8-5-6-15-24(19)16-7-17-26-23(25)21-11-13-22(14-12-21)27-18-20-9-3-2-4-10-20/h2-4,9-14,19H,5-8,15-18H2,1H3 |

InChI Key |

OJVCBDIBYRGSGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate typically involves the esterification of p-benzyloxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the piperidine or benzyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogues differ in the substituent on the benzoate aromatic ring, significantly altering their physicochemical and biological profiles:

Key Observations:

- Lipophilicity : The benzyloxy group (logP ~3.5 estimated) offers higher lipophilicity compared to isobutoxy (logP ~2.8) or cyclohexyloxy (logP ~3.0), influencing membrane permeability and bioavailability.

- Toxicity : The isobutoxy analogue exhibits marked toxicity (IV LD50: 32 mg/kg), suggesting its metabolic breakdown or receptor interactions differ from the benzyloxy variant .

- Synthesis: All analogues share a common synthetic route involving nucleophilic substitution between sodium 3-(2'-methylpiperidino)propyl chloride and substituted benzoic acid derivatives. Solvent choice (e.g., isoamyl alcohol vs. isopropanol) affects crystallization efficiency .

Stability and Decomposition

All compounds emit toxic NOx fumes upon thermal decomposition, necessitating careful handling during synthesis and storage . The benzyloxy group’s aromaticity may confer greater thermal stability compared to aliphatic substituents like isobutoxy.

Biological Activity

3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate is a compound that has attracted attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a p-benzyloxybenzoate moiety attached to a propyl chain, which is further linked to a 2'-methylpiperidine group. This unique structure may contribute to its interactions with biological targets.

The biological activity of 3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate is thought to involve several mechanisms:

- Hydrophobic Interactions : The benzyloxy and benzoate groups can engage in hydrophobic interactions with lipid membranes or protein structures.

- Hydrogen Bonding : The presence of hydroxyl groups in related compounds suggests potential for hydrogen bonding with biomolecules, influencing enzyme activity and receptor interactions.

- Modulation of Enzyme Activity : Similar compounds have been shown to modulate the activity of various enzymes, indicating that this compound may exert effects through enzymatic pathways.

Biological Activity

Research indicates that 3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate exhibits several biological activities:

- Antioxidant Effects : Compounds with similar structures often demonstrate antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Properties : Initial studies suggest that this compound may inhibit inflammatory pathways, although specific mechanisms remain to be elucidated.

- Anticancer Activity : Preliminary data indicate potential antiproliferative effects against certain cancer cell lines, warranting further investigation.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In vitro studies demonstrated that 3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate significantly reduced the levels of reactive oxygen species (ROS) in cultured human cells. The compound was compared to standard antioxidants such as ascorbic acid and exhibited comparable efficacy.

Case Study 2: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound using a murine model of acute inflammation. Results showed a significant decrease in edema and inflammatory markers when treated with the compound compared to controls.

Case Study 3: Anticancer Potential

In a recent study on various cancer cell lines, 3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects. The mechanism was linked to the induction of apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.